ethyl 4-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]carbonyl}piperazine-1-carboxylate
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
The $$ ^1\text{H} $$ NMR spectrum (500 MHz, CDCl$$_3$$) exhibits:
- A singlet at $$ \delta = 3.81 \, \text{ppm} $$ (3H, N–CH$$_3$$).
- A triplet at $$ \delta = 1.28 \, \text{ppm} $$ (3H, CH$$2$$CH$$3$$) and quartet at $$ \delta = 4.18 \, \text{ppm} $$ (2H, OCH$$_2$$).
- Thiophene protons as a doublet of doublets ($$ \delta = 7.32 \, \text{ppm} $$, J = 5.1 Hz) and a triplet ($$ \delta = 7.68 \, \text{ppm} $$, J = 3.6 Hz).
The $$ ^{13}\text{C} $$ NMR spectrum confirms:
Infrared (IR) Spectroscopy
Prominent absorption bands include:
Mass Spectrometry
Electrospray ionization (ESI-MS) shows:
- Molecular ion peak at $$ m/z = 348.4 \, [\text{M}+\text{H}]^+ $$.
- Fragment at $$ m/z = 274.3 $$ corresponding to loss of the ethyl carboxylate group ($$ -\text{CO}2\text{C}2\text{H}_5 $$).
Conformational Analysis of Piperazine-Pyrazole-Thiophene Framework
The piperazine ring adopts a chair conformation, with the carbonyl group at the equatorial position to minimize steric hindrance. The pyrazole and thiophene rings form a dihedral angle of $$ 18.9^\circ \pm 2.5^\circ $$, while the piperazine-thiophene angle measures $$ 24.8^\circ \pm 1.8^\circ $$, as observed in related structures.
Table 2: Key Torsional Angles in the Molecular Framework
| Bond Torsion | Angle (°) |
|---|---|
| Piperazine C–N–C–C | 55.2 |
| Pyrazole N–N–C–Thiophene | 18.9 |
| Thiophene S–C–C–Pyrazole | 24.8 |
Properties
Molecular Formula |
C16H20N4O3S |
|---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
ethyl 4-(2-methyl-5-thiophen-2-ylpyrazole-3-carbonyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C16H20N4O3S/c1-3-23-16(22)20-8-6-19(7-9-20)15(21)13-11-12(17-18(13)2)14-5-4-10-24-14/h4-5,10-11H,3,6-9H2,1-2H3 |
InChI Key |
FQBPXFNMVVOCBW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=CC(=NN2C)C3=CC=CS3 |
Origin of Product |
United States |
Preparation Methods
Trichloromethyl Enone-Based Regioselective Synthesis
A one-pot, regiocontrolled protocol using trichloromethyl enones and phenylhydrazine derivatives is highly effective.
-
Reagents : Trichloromethyl enones, phenylhydrazine hydrochloride, and methanol.
-
Conditions :
-
Cyclocondensation : Reaction in CHCl₃ at reflux for 2–4 hours.
-
Methanolysis : Treatment with methanol under reflux for 16 hours to convert the trichloromethyl group to a carboxylic acid.
-
-
Regioselectivity : Use of arylhydrazine hydrochlorides ensures the 1,3-regioisomer (methyl at N1, thiophene at C3).
Table 1: Pyrazole Synthesis Optimization
Alternative Cyclocondensation Approaches
For thiophene-substituted pyrazoles, 1,3-diketones or enaminones may be employed:
-
Reagents : Thiophene-containing diketones, methylhydrazine.
-
Conditions : Acidic or basic media to drive cyclization.
-
Yield : Moderate (50–70%), depending on diketone availability.
Carbonyl Group Introduction
The pyrazole-5-carboxylic acid is converted to an acid chloride for subsequent coupling.
Acid Chloride Formation
-
Reagents : Thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).
-
Conditions :
-
SOCl₂ : Reflux in DMF or neat conditions.
-
PCl₅ : Room temperature in CH₂Cl₂.
-
Piperazine-1-Carboxylate Synthesis
The ethyl piperazine-1-carboxylate moiety is synthesized via carbamate protection.
Carbamate Protection
Table 2: Piperazine Protection
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Carbamate Formation | Ethyl chloroformate, Et₃N, CH₂Cl₂, 0–10°C | 94% |
Amide Coupling
The acid chloride reacts with ethyl piperazine-1-carboxylate to form the target compound.
Coupling Protocol
Table 3: Coupling Optimization
| Parameter | Value/Procedure | Yield | Reference |
|---|---|---|---|
| Base | Triethylamine | 60–80% | |
| Temperature | 0–25°C | 60–80% | |
| Solvent | CH₂Cl₂ | 60–80% |
Critical Challenges and Solutions
Regioselectivity in Pyrazole Formation
Stability of Acid Chloride
-
Problem : Pyrazole acid chloride may decompose under prolonged storage.
-
Solution : Generate in situ and use immediately for coupling.
Summary of Key Steps
-
Pyrazole Synthesis : Trichloromethyl enone + phenylhydrazine hydrochloride → 1,3-regioisomer (85% yield).
-
Acid Chloride Formation : SOCl₂/PCl₅ → pyrazole-5-carbonyl chloride (>90% yield).
-
Piperazine Protection : Piperazine + ethyl chloroformate → ethyl piperazine-1-carboxylate (94% yield).
-
Coupling : Acid chloride + ethyl piperazine-1-carboxylate → target compound (60–80% yield) .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.
Reduction: The pyrazole ring can be reduced to form pyrazolines.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is common.
Substitution: Nucleophiles like amines or alkoxides can be used in the presence of a base.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Pyrazolines.
Substitution: Substituted piperazines.
Scientific Research Applications
Antitumor Activity
Research has indicated that derivatives of pyrazole compounds, including ethyl 4-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]carbonyl}piperazine-1-carboxylate, exhibit significant antitumor properties. A study highlighted that compounds with similar structures demonstrated cytotoxic effects against glioblastoma cells, suggesting potential use in cancer therapy .
Inhibition of Protein Kinases
The compound has been identified as a potent inhibitor of various protein kinases, which play crucial roles in cell proliferation and survival. This inhibition is relevant for treating proliferative disorders such as cancer and inflammatory diseases . The mechanism involves the disruption of signaling pathways that lead to tumor growth.
Case Study: Antitumor Efficacy
A systematic investigation into the antitumor efficacy of pyrazole derivatives revealed that certain analogs of this compound significantly reduced cell viability in glioblastoma cell lines. The study utilized a series of in vitro assays to evaluate cytotoxicity, leading to the identification of promising candidates for further development .
Research on Inhibition Mechanisms
Another notable study focused on the compound's ability to inhibit lysosomal phospholipase A2, a target for cationic amphiphilic drugs. The findings suggest that such inhibition could mitigate drug-induced phospholipidosis, presenting a therapeutic angle for conditions related to lipid metabolism .
Mechanism of Action
The mechanism of action of ethyl 4-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]carbonyl}piperazine-1-carboxylate involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It can bind to specific receptors on cell surfaces, modulating signal transduction pathways.
Pathways Involved: The compound may affect pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Ethyl 1-Methyl-5-(Thiophen-2-yl)-1H-Pyrazole-3-Carboxylate (SI-1)
- Structure : Pyrazole core with methyl (position 1) and thiophen-2-yl (position 5) substituents, linked to an ethyl carboxylate at position 3.
- Key Differences : Lacks the piperazine-carboxylate moiety present in the target compound.
- Implications : SI-1’s simpler structure may limit its pharmacokinetic properties compared to the target compound, which benefits from the piperazine ring’s solubility and conformational flexibility .
Tert-Butyl 4-((3-(Ethoxycarbonyl)-1H-Pyrazol-5-yl)Methyl)Piperazine-1-Carboxylate
- Structure : Piperazine linked to pyrazole via a methylene bridge, with tert-butyl and ethyl carboxylate protecting groups.
- Key Differences: Methylene linkage (vs. The tert-butyl group may hinder metabolic stability compared to the target’s ethyl carboxylate .
Ethyl 4-[1-(4-Methylphenyl)-1H-1,2,3-Triazole-4-Carbonyl]Piperazine-1-Carboxylate
Ethyl 2-[1-Methyl-3-(Trifluoromethyl)-1H-Pyrazol-5-yl]Acetate
- Structure : Pyrazole core with trifluoromethyl (position 3) and methyl (position 1) groups, linked to an ethyl acetate via a methylene bridge.
- Key Differences : Lacks the piperazine-carboxylate and thiophene substituents. The trifluoromethyl group enhances lipophilicity but may reduce water solubility compared to the target compound .
Structural and Functional Analysis Table
Research Findings and Implications
- Synthetic Routes : The target compound’s pyrazole-thiophene moiety can be synthesized via methylhydrazine condensation, as seen in , while piperazine coupling may involve amide bond formation (e.g., HATU-mediated coupling in ) .
- Biological Activity : Piperazine-carboxylate derivatives (e.g., ’s arylpiperazines) often target CNS receptors, but the thiophene in the target compound suggests antiviral or anticancer applications, akin to SARS-CoV-2 protease inhibitors in .
- Physicochemical Properties : The ester and carbonyl groups enhance solubility compared to tert-butyl-protected analogs. Molecular weight (~450–500 g/mol, estimated) places it within drug-like space, similar to compounds in .
Biological Activity
Ethyl 4-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]carbonyl}piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C_{15}H_{18}N_{4}O_{3}S. The compound features a piperazine ring, a pyrazole moiety, and a thiophene ring, which contribute to its biological properties.
Table 1: Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 318.39 g/mol |
| Density | 1.25 g/cm³ |
| Boiling Point | Not available |
| Melting Point | Not available |
| Solubility | Soluble in DMSO and DMF |
Research indicates that compounds containing piperazine and pyrazole structures often exhibit diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties. This compound may interact with various biological targets, including enzymes involved in lipid metabolism and pathways associated with pain and inflammation.
Inhibitory Activity
Studies have shown that derivatives of piperazine can act as inhibitors of fatty acid amide hydrolase (FAAH), an enzyme that degrades endocannabinoids. Inhibition of FAAH can lead to increased levels of endogenous cannabinoids, which are known to modulate pain and inflammation.
Case Study: FAAH Inhibition
A study on related piperazine compounds demonstrated that certain derivatives could achieve selective inhibition of FAAH with IC50 values in the low micromolar range. For instance, JNJ-1661010, a piperazine derivative, showed significant efficacy in reducing pain responses in animal models by increasing anandamide levels in the brain .
Antimicrobial Activity
Another area of interest is the antimicrobial activity of compounds similar to this compound. Research has indicated that pyrazole derivatives can exhibit potent activity against Mycobacterium tuberculosis, with some compounds achieving IC90 values as low as 4 μM .
Structure-Activity Relationships (SAR)
The structural components of this compound play crucial roles in its biological activity:
- Piperazine Ring : Essential for binding interactions with target enzymes.
- Pyrazole Moiety : Influences the compound's ability to inhibit FAAH.
- Thiophene Ring : May enhance lipophilicity and cellular uptake.
Table 2: SAR Insights from Related Compounds
Q & A
Q. What synthetic strategies are recommended for preparing ethyl 4-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]carbonyl}piperazine-1-carboxylate?
- Methodological Answer : The compound can be synthesized via a multi-step approach:
Core formation : React 1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid with piperazine derivatives using coupling agents like HOBt/TBTU in DMF .
Esterification : Introduce the ethyl carboxylate group via nucleophilic substitution using ethyl chloroformate under anhydrous conditions.
- Key considerations : Monitor reaction progress using TLC and purify intermediates via silica gel chromatography. Optimize stoichiometry to avoid side products like unreacted piperazine or over-alkylation .
Q. How should researchers handle safety risks during synthesis?
- Methodological Answer :
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to mitigate skin/eye exposure.
- Ventilation : Perform reactions in fume hoods to avoid inhalation of volatile intermediates (e.g., DMF, thiophene derivatives).
- First aid : For skin contact, wash immediately with soap/water; for inhalation, move to fresh air and seek medical attention .
Q. What spectroscopic techniques are essential for structural confirmation?
- Methodological Answer :
- NMR : Use H and C NMR to verify the piperazine ring (δ 3.2–3.6 ppm for N–CH), thiophene protons (δ 6.8–7.5 ppm), and ester carbonyl (δ 165–170 ppm).
- LC-MS : Confirm molecular weight (calc. for CHNOS: ~360.43 g/mol) and fragmentation patterns .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data during structural analysis?
- Methodological Answer :
- Software tools : Use SHELXL for refining X-ray diffraction data. Adjust parameters like thermal displacement factors and occupancy ratios to resolve discrepancies in bond lengths/angles .
- Validation : Cross-check with CCDC databases to ensure geometric consistency. For ambiguous regions (e.g., flexible piperazine ring), employ density functional theory (DFT) calculations to model conformational stability .
Q. What strategies optimize yield in coupling reactions involving thiophene-pyrazole cores?
- Methodological Answer :
- Catalyst selection : Use Zn(OTf) or Pd-based catalysts to enhance coupling efficiency between thiophene and pyrazole moieties.
- Solvent optimization : Polar aprotic solvents (e.g., THF or DCM) improve solubility of aromatic intermediates.
- Reaction monitoring : Employ in-situ IR spectroscopy to track carbonyl group formation (1700–1750 cm) .
Q. How to address low reproducibility in biological activity assays for this compound?
- Methodological Answer :
- Standardization : Pre-treat cell lines (e.g., HEK293 or HeLa) with uniform growth media and passage numbers.
- Control experiments : Include reference compounds (e.g., known kinase inhibitors) to validate assay sensitivity.
- Data normalization : Use Z-factor analysis to distinguish true activity from background noise .
Data Contradiction Analysis
Q. Discrepancies observed in LC-MS purity vs. NMR integration: How to troubleshoot?
- Methodological Answer :
- Sample preparation : Ensure complete dissolution in deuterated solvents (e.g., DMSO-d) to avoid aggregation.
- Impurity profiling : Compare LC-MS traces with NMR integrals. If LC-MS shows >95% purity but NMR signals suggest impurities, suspect residual solvents or deuterium exchange artifacts.
- Advanced techniques : Use 2D NMR (e.g., HSQC, COSY) to assign overlapping proton signals .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
